9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional substituents such as a chlorophenyl group, a furan ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Coupling Reactions: The triazole and quinazoline rings are then coupled together using suitable coupling agents and conditions.
Introduction of Substituents: The chlorophenyl, furan, and hydroxyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts acylation, and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl and furan rings can undergo various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its unique structure and potential biological activities. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Due to its ability to interact with various metal ions, the compound has been explored as a fluorescent probe for the detection of metal ions like Fe³⁺.
Mechanism of Action
The mechanism of action of 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Potential pathways include inhibition of specific kinases, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: This compound shares a similar core structure but differs in the substituents, leading to different chemical and biological properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a similar triazole ring but differ in the fused ring system, resulting in different applications and properties.
Uniqueness
The uniqueness of 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol lies in its specific combination of substituents and fused ring systems, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H17ClN4O2/c1-11-22-20-23-15-9-13(17-6-3-7-27-17)10-16(26)18(15)19(25(20)24-11)12-4-2-5-14(21)8-12/h2-8,13,19H,9-10H2,1H3,(H,22,23,24) |
InChI Key |
PFZIKKVOVIDYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC2=N1)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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